(4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
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Description
(4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C21H22ClFN2O4S and its molecular weight is 452.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- The compound has been explored in the context of synthesis and reactivity. For instance, a related benzo[b]thiophene derivative underwent oxidation and Michael-type nucleophilic addition, highlighting a method for functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Biological Activities
- Novel N-phenylpyrazolyl aryl methanone derivatives, containing similar structural moieties, exhibited herbicidal and insecticidal activities. This suggests potential applications in agricultural chemistry (Wang, Wu, Liu, Li, Song, & Li, 2015).
Antimicrobial Activity
- Related compounds like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated antimicrobial activity against pathogenic bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Antihypertensive Agents
- Studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, with structural similarities, revealed their potential as antihypertensive agents. This implies possible medical applications in managing hypertension (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
α-Glucosidase Inhibitory Activity
- A series of compounds with similar structures were synthesized and evaluated for α-glucosidase inhibitory activity, indicating potential applications in diabetes management (Abbasi et al., 2019).
NK2 Receptor Antagonists
- Spiropiperidines with structural resemblance showed potential as NK2 receptor antagonists, useful in treating conditions like bronchoconstriction (Smith et al., 1995).
Antifungal Activity
- Novel methanone derivatives exhibited promising antifungal activity, suggesting their use in developing antifungal agents (Lv et al., 2013).
properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O4S/c1-15-14-18(6-7-19(15)23)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)16-2-4-17(22)5-3-16/h2-7,14H,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIBDPHMJODDSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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